

# Application Notes and Protocols: Influenza HA (110-119) as a Positive Control

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Influenza HA (110-119) |           |
| Cat. No.:            | B12408205              | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

In the landscape of influenza research and vaccine development, robust and reliable controls are paramount for the accurate assessment of cellular immune responses. The influenza hemagglutinin (HA) peptide, specifically the amino acid sequence 110-119 (SFERFEIFPK), serves as a critical positive control in a variety of immunological assays. This peptide is a well-characterized, immunodominant epitope restricted by the murine MHC class II molecule I-E<sup>d</sup> and has shown utility in stimulating T-cell responses in preclinical models.[1][2] Its application extends to human studies, where pools of influenza peptides, including HA epitopes, are used to elicit recall responses in peripheral blood mononuclear cells (PBMCs) from individuals previously exposed to the influenza virus. This document provides detailed application notes and protocols for the use of **Influenza HA (110-119)** as a positive control in key immunological assays.

## **Principle of Application**

Influenza HA (110-119) acts as a positive control by stimulating T-cells that have been previously primed by natural infection or vaccination. When presented by antigen-presenting cells (APCs), this peptide is recognized by specific T-cell receptors (TCRs), triggering a signaling cascade that leads to T-cell activation, proliferation, and cytokine secretion.[3][4][5][6] [7] The detection of this response confirms the integrity of the experimental system, including cell viability and the functionality of the assay reagents.



## **Applications**

The primary application of **Influenza HA (110-119)** is as a positive control in assays designed to measure antigen-specific T-cell responses. These include:

- Enzyme-Linked Immunospot (ELISpot) Assay: For the quantification of cytokine-secreting Tcells (e.g., IFN-y).
- Intracellular Cytokine Staining (ICS) with Flow Cytometry: For the enumeration and phenotyping of cytokine-producing T-cell subsets (e.g., CD4+ and CD8+).
- T-Cell Proliferation Assays: To measure the proliferative response of T-cells upon stimulation.

## **Data Presentation**

The following tables provide representative quantitative data for the use of **Influenza HA (110-119)** as a positive control in ELISpot and ICS assays. These values are illustrative and may vary depending on the donor's immune history, cell viability, and specific experimental conditions.

Table 1: Representative IFN-y ELISpot Assay Results

| Stimulus                                                  | Donor 1 (SFU/10 <sup>6</sup><br>PBMCs) | Donor 2 (SFU/10 <sup>6</sup><br>PBMCs) | Donor 3 (SFU/10 <sup>6</sup><br>PBMCs) |
|-----------------------------------------------------------|----------------------------------------|----------------------------------------|----------------------------------------|
| Negative Control<br>(Medium)                              | < 10                                   | < 10                                   | < 10                                   |
| Influenza HA (110-<br>119) (1-5 μg/mL)                    | 75                                     | 120                                    | 95                                     |
| Phytohemagglutinin<br>(PHA) (Positive<br>Mitogen Control) | > 500                                  | > 500                                  | > 500                                  |

SFU: Spot Forming Units

Table 2: Representative Intracellular Cytokine Staining (ICS) Results (% of CD4+ T-cells)



| Stimulus                                                           | Donor 1 (% IFN-y+) | Donor 2 (% IFN-γ+) | Donor 3 (% IFN-y+) |
|--------------------------------------------------------------------|--------------------|--------------------|--------------------|
| Negative Control (Medium)                                          | < 0.01%            | < 0.01%            | < 0.01%            |
| Influenza HA (110-<br>119) (1-5 μg/mL)                             | 0.5%               | 1.2%               | 0.8%               |
| Staphylococcal Enterotoxin B (SEB) (Positive Superantigen Control) | > 5%               | > 5%               | > 5%               |

## Experimental Protocols Protocol 1: IFN-y ELISpot Assay

This protocol outlines the steps for using **Influenza HA (110-119)** as a positive control in an IFN-y ELISpot assay with human PBMCs.

#### Materials:

- Human PBMCs, cryopreserved or fresh
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
- IFN-y ELISpot plate
- Influenza HA (110-119) peptide (lyophilized)
- Phytohemagglutinin (PHA) as a mitogen positive control
- Reagents for ELISpot development (e.g., detection antibody, streptavidin-HRP, substrate)
- Sterile PBS
- DMSO (for peptide reconstitution)



#### Procedure:

- Preparation of Reagents:
  - Reconstitute the lyophilized Influenza HA (110-119) peptide in sterile DMSO to create a stock solution (e.g., 1 mg/mL). Further dilute in culture medium to the desired working concentration (typically 1-5 μg/mL).
  - Prepare the PHA positive control and the negative control (medium alone).
- Plate Coating:
  - Coat the ELISpot plate with an anti-IFN-y capture antibody overnight at 4°C.
  - Wash the plate four times with sterile PBS.
  - Block the plate with culture medium for at least 1 hour at 37°C.
- Cell Plating and Stimulation:
  - Thaw and wash the PBMCs. Resuspend the cells in culture medium at a concentration of 2-3 x 10<sup>6</sup> cells/mL.
  - Remove the blocking medium from the ELISpot plate.
  - $\circ$  Add 100 µL of the cell suspension to each well (2-3 x 10<sup>5</sup> cells/well).
  - Add 100 μL of the prepared controls to the respective wells:
    - Negative Control: Medium alone.
    - Positive Control: Influenza HA (110-119) peptide (final concentration 1-5 μg/mL).
    - Mitogen Control: PHA (final concentration ~5 μg/mL).
- Incubation:
  - Incubate the plate for 18-24 hours at 37°C in a 5% CO<sub>2</sub> incubator.



#### · Development:

- Wash the plate with PBS containing 0.05% Tween-20.
- Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
- Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
- Wash the plate and add the substrate solution. Monitor for the appearance of spots.
- Stop the reaction by washing with distilled water.
- Analysis:
  - Allow the plate to dry completely.
  - Count the spots in each well using an automated ELISpot reader.
  - Express the results as Spot Forming Units (SFU) per 10<sup>6</sup> PBMCs.

#### **Expected Results:**

- Negative Control: A low number of spots (<10 SFU/10<sup>6</sup> PBMCs).
- Influenza HA (110-119) Positive Control: A significant increase in the number of spots compared to the negative control, indicating a specific T-cell response. The magnitude will vary between donors.[8][9][10][11]
- PHA Mitogen Control: A very high number of spots, confirming cell viability and assay functionality.[8][12]

## **Protocol 2: Intracellular Cytokine Staining (ICS)**

This protocol describes the use of **Influenza HA (110-119)** as a positive control for detecting IFN-y production in human T-cells by flow cytometry.

#### Materials:



- Human PBMCs, cryopreserved or fresh
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
- Influenza HA (110-119) peptide
- Staphylococcal Enterotoxin B (SEB) as a superantigen positive control
- Brefeldin A and Monensin (protein transport inhibitors)
- Anti-CD28 and Anti-CD49d antibodies (co-stimulatory)
- Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)
   and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
- Fixation/Permeabilization buffer
- FACS tubes or 96-well plates

#### Procedure:

- Cell Stimulation:
  - Resuspend PBMCs in culture medium at 1-2 x 10<sup>6</sup> cells/mL.
  - Add the cells to FACS tubes or a 96-well plate.
  - Add the following stimuli to the respective tubes/wells:
    - Negative Control: Medium alone.
    - Positive Control: Influenza HA (110-119) peptide (final concentration 1-5 μg/mL).
    - Superantigen Control: SEB (final concentration ~1 μg/mL).
  - Add co-stimulatory antibodies (anti-CD28 and anti-CD49d, each at ~1 μg/mL).
  - Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.



- Add Brefeldin A and Monensin to each well to inhibit cytokine secretion.
- Incubate for an additional 4-6 hours.
- Surface Staining:
  - Wash the cells with FACS buffer (PBS with 2% FBS).
  - Add a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD4, anti-CD8).
  - Incubate for 20-30 minutes at 4°C in the dark.
  - Wash the cells with FACS buffer.
- Fixation and Permeabilization:
  - Resuspend the cells in fixation/permeabilization buffer.
  - Incubate for 20 minutes at room temperature in the dark.
  - Wash the cells with permeabilization buffer.
- Intracellular Staining:
  - Add a cocktail of fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-y).
  - Incubate for 30 minutes at room temperature in the dark.
  - Wash the cells with permeabilization buffer.
- Acquisition and Analysis:
  - Resuspend the cells in FACS buffer.
  - Acquire the samples on a flow cytometer.



 Analyze the data using appropriate software to determine the percentage of cytokinepositive cells within the CD4+ and CD8+ T-cell gates.[13]

#### **Expected Results:**

- Negative Control: A very low percentage of cytokine-positive T-cells (<0.01%).
- Influenza HA (110-119) Positive Control: A detectable population of IFN-y-producing CD4+ T-cells, with the percentage varying among donors.
- SEB Superantigen Control: A high percentage of cytokine-positive T-cells, confirming cell viability and the ability to respond to a strong stimulus.[14]

## **Visualizations**

The following diagrams illustrate the key pathways and workflows involved in the use of **Influenza HA (110-119)** as a positive control.



#### T-Cell Receptor (TCR) Signaling Pathway



Click to download full resolution via product page

Caption: TCR Signaling Pathway upon HA (110-119) Recognition.



## **ELISpot Experimental Workflow** Coat Plate with Capture Antibody **Block Plate** Add PBMCs and HA (110-119) Peptide Incubate (18-24h) Add Detection Antibody Add Enzyme Conjugate Add Substrate & **Develop Spots** Wash and Dry Plate Analyze Spots

Click to download full resolution via product page

Caption: Workflow for IFN-y ELISpot Assay.



#### Intracellular Cytokine Staining (ICS) Workflow



Click to download full resolution via product page

Caption: Workflow for Intracellular Cytokine Staining.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Methodological & Application





- 1. academic.oup.com [academic.oup.com]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. cd-genomics.com [cd-genomics.com]
- 6. researchgate.net [researchgate.net]
- 7. T-cell receptor Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Harmonization and qualification of an IFN-y Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium [frontiersin.org]
- 10. Harmonization and qualification of an IFN-y Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular Cytokine Staining (ICS) on Human Lymphocytes or Peripheral Blood Mononuclear Cells (PBMCs) PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. viroclinics.com [viroclinics.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Influenza HA (110-119) as a Positive Control]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12408205#influenza-ha-110-119-as-a-positive-control-in-influenza-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com